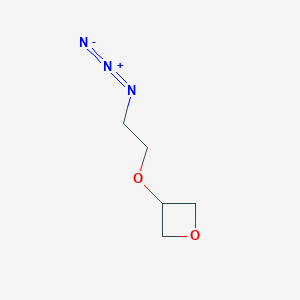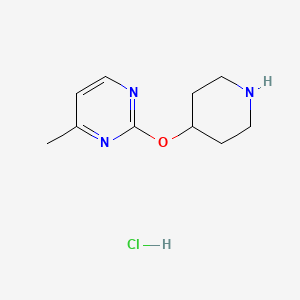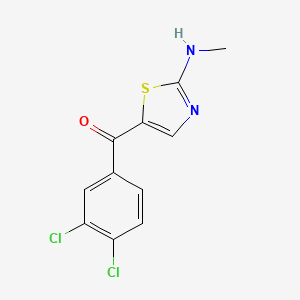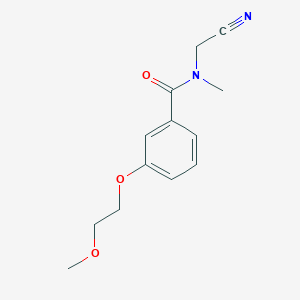
3-(2-Azidoethoxy)oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Azidoethoxy)oxetane: is a chemical compound that features an oxetane ring substituted with an azidoethoxy group Oxetanes are four-membered cyclic ethers known for their unique ring strain and reactivity The azido group is a functional group containing three nitrogen atoms, which imparts significant reactivity to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of a carbonyl compound with an alkene to form the oxetane ring . The azidoethoxy group can be introduced through nucleophilic substitution reactions, where an appropriate azide source reacts with an ethoxy group attached to the oxetane ring.
Industrial Production Methods: Industrial production of 3-(2-Azidoethoxy)oxetane may involve scalable versions of the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity. Continuous flow reactors and other advanced manufacturing techniques can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Azidoethoxy)oxetane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Ring-Opening Reactions: The strained oxetane ring can undergo ring-opening reactions, often catalyzed by acids or bases, to form linear or cyclic products.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) is commonly used as the azide source.
Ring-Opening Reactions: Acidic or basic catalysts, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are used.
Cycloaddition Reactions: Copper(I) catalysts are often employed in the Huisgen cycloaddition.
Major Products:
Substitution Reactions: Formation of azido-substituted derivatives.
Ring-Opening Reactions: Formation of linear or cyclic ethers.
Cycloaddition Reactions: Formation of triazole derivatives.
Scientific Research Applications
Chemistry: 3-(2-Azidoethoxy)oxetane is used as a building block in organic synthesis. Its unique reactivity allows for the construction of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used to modify biomolecules through click chemistry, enabling the study of biological processes and the development of bioconjugates.
Medicine: The compound’s potential in medicinal chemistry includes the development of new drugs and therapeutic agents. Its ability to form stable triazole linkages makes it valuable in drug design.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 3-(2-Azidoethoxy)oxetane involves its reactivity due to the strained oxetane ring and the azido group. The oxetane ring can undergo ring-opening reactions, releasing ring strain and forming new bonds. The azido group can participate in cycloaddition reactions, forming stable triazole rings. These reactions enable the compound to interact with various molecular targets and pathways, making it useful in chemical synthesis and biological applications .
Comparison with Similar Compounds
3-(2-Azidoethoxy)tetrahydrofuran: Similar to 3-(2-Azidoethoxy)oxetane but with a five-membered ring.
3-(2-Azidoethoxy)cyclobutane: Contains a four-membered ring like oxetane but with carbon atoms only.
3-(2-Azidoethoxy)azetidine: Contains a four-membered ring with a nitrogen atom.
Uniqueness: this compound is unique due to the combination of the oxetane ring and the azidoethoxy group. The oxetane ring imparts significant ring strain, making it highly reactive, while the azido group provides additional reactivity for cycloaddition reactions. This combination of features makes it a versatile compound in various chemical and biological applications .
Properties
IUPAC Name |
3-(2-azidoethoxy)oxetane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c6-8-7-1-2-10-5-3-9-4-5/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQHELROMAPWJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(6-methyl-2,4-dioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid](/img/structure/B2842778.png)

![2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2842780.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2842783.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2842786.png)
![8-(5-chloro-2-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2842787.png)

![2-Benzyl-5-(5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2842789.png)
![N-(3,3-Difluorocyclohexyl)-N-[[2-(methoxymethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2842790.png)

![(2E)-3-(3-methylthiophen-2-yl)-2-[(4-phenylpiperazin-1-yl)carbonyl]prop-2-enenitrile](/img/structure/B2842792.png)
![3-{[(4-Methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2842795.png)

